molecular formula C14H11Cl2N3O B14107201 N'-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B14107201
M. Wt: 308.2 g/mol
InChI Key: CWQMJGHZLOEPSI-NVMNQCDNSA-N
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Description

N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring, a carbohydrazide group, and a dichlorophenyl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acetic acid under reflux conditions for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific combination of a pyridine ring and a dichlorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H11Cl2N3O/c1-9(11-6-5-10(15)8-12(11)16)18-19-14(20)13-4-2-3-7-17-13/h2-8H,1H3,(H,19,20)/b18-9-

InChI Key

CWQMJGHZLOEPSI-NVMNQCDNSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=N1)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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